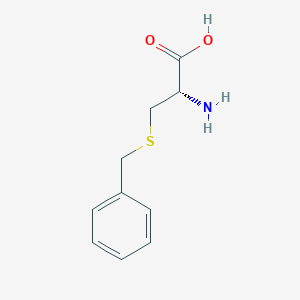

S-苄基-D-半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

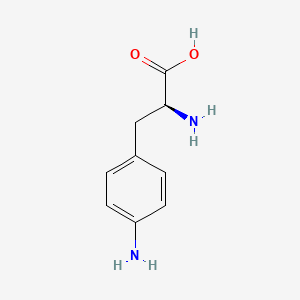

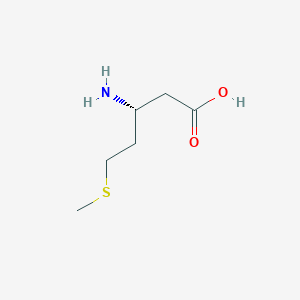

S-Benzyl-D-cysteine is a derivative of the amino acid cysteine . It has a molecular formula of C10H13NO2S and a molecular weight of 211.30 . The IUPAC name for this compound is (2S)-2-amino-3-benzylsulfanylpropanoic acid .

Synthesis Analysis

A new method for the synthesis of glycyrrhizic acid (GA) conjugates with S-benzyl-L-cysteine using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide has been proposed . This method has been used to facilitate the synthesis of complex disulfide-rich peptides .

Molecular Structure Analysis

The molecular structure of S-Benzyl-D-cysteine consists of a benzyl group attached to a cysteine molecule . The InChI key for this compound is GHBAYRBVXCRIHT-SECBINFHSA-N .

Chemical Reactions Analysis

Cysteine protecting groups, including S-Benzyl-D-cysteine, have been used in peptide and protein chemistry over the last several decades . These groups have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Physical And Chemical Properties Analysis

S-Benzyl-D-cysteine appears as a crystalline substance with a purity of ≥ 99% (HPLC). It has a melting point of 209-211 °C and should be stored at 2-8 °C .

科学研究应用

Cancer Research

S-benzyl-D-cysteine has been used in the synthesis of a tripeptide that forms a spherical assembly and induces cytotoxicity in cancer cells via apoptosis . The tripeptide, consisting of benzyl protected di-cysteine and phenylalanine, has shown potential cytotoxicity towards breast (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines .

Peptide Self-Assembly

The redox chemistry of cysteine is widely used in nature to direct protein assembly . S-benzyl-D-cysteine, with its thiol group, can be used to modulate the hydrogelation of various peptide classes through thiol-disulfide redox chemistry .

Material Science

The study of peptide-derived self-organized nanoarchitectures is an emerging scientific research area due to its potential application in advanced material science . S-benzyl-D-cysteine can be used in the synthesis of such peptides .

Biointerface Engineering

Peptide-derived nanoarchitectures have potential applications in biointerface engineering . S-benzyl-D-cysteine, being a part of such peptides, can play a crucial role in these applications .

Therapeutics

The potential cytotoxicity of the tripeptide consisting of benzyl protected di-cysteine and phenylalanine towards cancer cell lines indicates its potential use in therapeutics .

Nanoscale Hydrophobic Particles

S-Benzyl-L-cysteine has been successfully impregnated into the silica gel network using the sol-gel technique to form nanoscale hydrophobic particles . These particles can have various applications in different fields .

Peptide Synthesis

S-Benzyl-D-cysteine can be used in peptide synthesis . Its benzyl group can serve as a protecting group for the cysteine residue during the synthesis .

Detection

S-Benzyl-D-cysteine can also be used in detection applications . Its unique properties can be utilized to develop new detection methods .

未来方向

Cysteine redox chemistry, which includes S-Benzyl-D-cysteine, is widely used in nature to direct protein assembly. This has inspired chemists to design self-assembling peptides, and significant progress has been made in this field . The future of S-Benzyl-D-cysteine and similar compounds lies in their potential applications in peptide synthesis and protein science .

属性

IUPAC Name |

(2S)-2-amino-3-benzylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzylcysteine | |

Q & A

Q1: How is S-benzyl-D-cysteine metabolized differently than S-benzyl-L-cysteine in rats and humans?

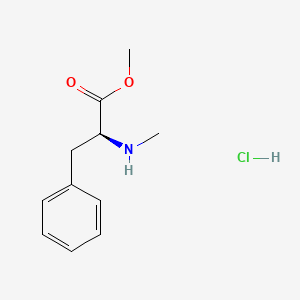

A: Both research papers focus on the acetylation differences between the optical isomers of S-benzylcysteine. While both D and L forms can be acetylated and found in the urine, the key finding is that D-isomer administration leads to significantly lower yields of acetylated products compared to the L-isomer in both rats and humans [, ]. This observation challenges the Knoop's acetylation theory, which postulates equal acetylation rates for both isomers. The researchers suggest that the lower yields from D-isomer could be due to the destruction of the intermediate keto acid formed during its metabolism [].

Q2: What is the significance of hippuric acid isolation from rat urine after dibenzyl disulfide administration?

A: In the study by [Stekol, 1941], the isolation of hippuric acid from rat urine after feeding them dibenzyl disulfide provides evidence supporting a metabolic pathway where dibenzyl disulfide could be converted to benzyl mercaptan in vivo. This is further significant as it suggests that benzyl mercaptan or dibenzyl disulfide might be formed from S-benzyl-D-cysteine via S-benzyl-thiopyruvic acid []. This finding has implications for understanding the metabolism of sulfur-containing amino acids and their potential roles in biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。